2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)-

Description

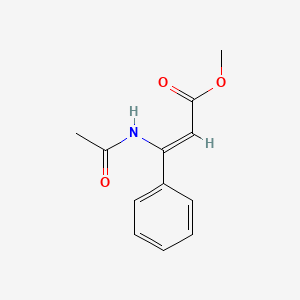

The compound 2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- (CAS: 683234-54-0) is an α,β-unsaturated ester derivative of acrylic acid. Its molecular formula is C₁₂H₁₄N₂O₄ (MW: 250.25 g/mol), featuring a (Z)-configured double bond at position 2, a phenyl group at position 3, and an acetylamino substituent at the same carbon.

Properties

IUPAC Name |

methyl (Z)-3-acetamido-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZDCUVUBSLVDC-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC(=O)OC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C\C(=O)OC)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate propenoic acid derivative and aniline.

Acetylation: The aniline is acetylated using acetic anhydride to form N-acetylaniline.

Esterification: The N-acetylaniline is then reacted with methyl propenoate under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction rates and yields. The reaction conditions are optimized to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of methyl (Z)-3-(acetylamino)-3-phenylacrylate. For instance, a study reported the synthesis of related compounds that demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote cancer cell proliferation .

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders. Research indicates that certain derivatives can inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. This inhibition may help mitigate neurodegeneration associated with such conditions .

Synthesis of Polymers

Methyl (Z)-3-(acetylamino)-3-phenylacrylate can serve as a monomer in the synthesis of various polymers. Its unique structure allows for the incorporation into copolymers that exhibit enhanced thermal and mechanical properties. These polymers can be utilized in coatings, adhesives, and other materials requiring durability and flexibility.

| Property | Value |

|---|---|

| Glass Transition Temp | Varies by formulation |

| Tensile Strength | High (specific to polymer) |

| Thermal Stability | Enhanced due to structure |

Herbicide Development

The compound's structural features suggest potential applications in the development of herbicides. Its ability to interact with specific biological targets can be exploited to create selective herbicides that minimize damage to crops while effectively controlling weeds.

Case Studies

- Anticancer Compound Development :

- Polymer Applications :

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Acetylamino vs. Other Functional Groups

Methyl (Z)-Cinnamate (CAS: 19713-73-6)

- Molecular Formula : C₁₀H₁₀O₂ (MW: 162.19 g/mol)

- Structure: Lacks the acetylamino group, containing only a phenyl group at position 3.

- Properties : Simpler structure results in lower molecular weight, higher volatility (predicted boiling point: ~354°C), and a density of 1.131 g/cm³ .

- Applications : Used as a fragrance ingredient due to its cinnamic acid-derived aroma .

2-Propenoic acid, 2-(acetylamino)-3-[(3-hydroxyphenyl)amino]-, methyl ester, (2Z)- (CAS: 683234-54-0)

- Molecular Formula : C₁₂H₁₄N₂O₄ (MW: 250.25 g/mol)

- Properties : Higher polarity and water solubility compared to methyl (Z)-cinnamate due to additional hydrophilic substituents .

Ethyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate (CAS: 1261945-15-6)

- Molecular Formula: C₁₂H₁₀FNO₂ (MW: 219.21 g/mol)

- Structure: Contains a cyano group (electron-withdrawing) and fluorine atom, increasing electrophilicity at the β-carbon.

- Reactivity: More reactive in Michael addition reactions than the acetylamino-substituted compound .

Ester Group Variations: Methyl vs. Ethyl Esters

Ethyl 3-phenylpropenoate

- Molecular Formula : C₁₁H₁₂O₂ (MW: 176.22 g/mol)

- Structure : Ethyl ester analog with a phenyl group at position 3.

Methyl (Z)-cinnamate

Substituent Position and Stereochemical Effects

2-Propenoic acid, 3-(2-naphthalenyl)-3-phenyl-, (Z)- (CAS: 133263-86-2)

- Molecular Formula : C₁₉H₁₄O₂ (MW: 274.32 g/mol)

- Structure : Naphthalenyl substituent introduces extended conjugation, shifting UV-Vis absorption maxima compared to phenyl-substituted analogs .

2-Propenoic acid, 2-[(3'-chlorobiphenyl-3-yl)oxy]-3-(methylthio)-, methyl ester, (Z)- (CAS: 108179-09-5)

Comparative Data Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | log Kow | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- (683234-54-0) | C₁₂H₁₄N₂O₄ | 250.25 | Acetylamino, phenyl | N/A | N/A | N/A |

| Methyl (Z)-cinnamate (19713-73-6) | C₁₀H₁₀O₂ | 162.19 | Phenyl | 2.10* | 354 (predicted) | 1.131 |

| Ethyl 3-phenylpropenoate (103-36-6) | C₁₁H₁₂O₂ | 176.22 | Phenyl, ethyl ester | 2.85 | 271–273 | 1.045 |

| Ethyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate (1261945-15-6) | C₁₂H₁₀FNO₂ | 219.21 | Cyano, fluorine | N/A | N/A | N/A |

*Estimated using EPI Suite .

Biological Activity

2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, commonly referred to as a derivative of acrylic acid, has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and other medicinal applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 219.24 g/mol

Biological Activity Overview

Research indicates that 2-Propenoic acid derivatives exhibit various biological activities, including:

- Anticancer Properties : Several studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting the proliferation of cancer cells.

- Estrogen Receptor Modulation : The compound acts as an antagonist for estrogen receptors, suggesting its potential application in breast cancer treatment.

Anticancer Activity

In vitro studies have demonstrated that derivatives of 2-propenoic acid can inhibit cancer cell growth effectively. For instance:

- HeLa Cell Line Studies : The compound exhibited significant antiproliferative activity against HeLa cells with an IC value ranging from 0.69 to 11 μM, outperforming standard chemotherapeutic agents like doxorubicin (IC = 2.29 μM) .

Table 1: Antiproliferative Activity Against Various Cell Lines

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 2-Propenoic acid derivative | HeLa | 0.69 - 11 |

| Doxorubicin | HeLa | 2.29 |

| Other derivatives (various structures) | MCF-7, A549 | Varies |

Estrogen Receptor Inhibition

The compound has been identified as a potent inhibitor of estrogen receptor isoforms, which is crucial for developing therapies targeting hormone-dependent cancers:

- Binding Studies : Molecular dynamics simulations revealed that the compound interacts favorably with estrogen receptor ligands, indicating its potential as a therapeutic agent against breast cancer .

Table 2: Estrogen Receptor Binding Affinity

| Compound | Estrogen Receptor Type | Binding Affinity (Kd) |

|---|---|---|

| 2-Propenoic acid derivative | ERα | Low nanomolar range |

| Tamoxifen | ERα | Low nanomolar range |

The proposed mechanisms by which this compound exerts its biological effects include:

- Histone Deacetylase Inhibition : Some derivatives act as histone deacetylase inhibitors (HDACIs), which are known to alter gene expression and induce apoptosis in cancer cells.

- Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest at specific phases, leading to reduced cell proliferation.

Case Studies

In a recent study examining the effects of various derivatives on cancer cell lines, researchers synthesized multiple analogs of the compound and tested their biological activity:

Q & A

Basic: What synthetic methodologies are recommended for preparing (2Z)-3-(acetylamino)-3-phenyl-2-propenoic acid methyl ester?

Answer:

The compound is typically synthesized via a two-step process:

Acetylation of 3-phenyl-2-propenoic acid methyl ester using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the acetylamino group .

Stereochemical control to favor the (2Z)-isomer. Catalytic hydrogenation or photochemical isomerization may be employed to optimize the Z/E ratio. Reaction monitoring via HPLC or TLC is critical to confirm stereochemical purity .

Basic: How can spectroscopic techniques validate the structural and stereochemical integrity of this compound?

Answer:

- FT-IR : Key peaks include N-H stretching (~3300 cm⁻¹ for acetylamino), ester C=O (~1720 cm⁻¹), and conjugated C=C (~1630 cm⁻¹). Absence of broad O-H peaks confirms esterification .

- NMR :

- Mass Spectrometry : Electron ionization (EI-MS) fragments at m/z 219 (M⁺), 177 (loss of acetyl group), and 131 (phenyl fragment) .

Advanced: What computational methods are used to predict the reactivity of this compound in cycloaddition reactions?

Answer:

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in Diels-Alder reactions. The (Z)-configuration lowers the LUMO energy, favoring electron-deficient dienophiles .

- Molecular Dynamics (MD) : Simulates steric hindrance from the phenyl and acetylamino groups, which may reduce reaction rates compared to unsubstituted analogs .

Advanced: How do solvent polarity and temperature affect the Z/E isomer equilibrium in this compound?

Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) stabilize the (Z)-isomer via hydrogen bonding with the acetylamino group, shifting equilibrium toward Z. Nonpolar solvents (e.g., toluene) favor the (E)-isomer due to reduced dipole-dipole interactions .

- Thermodynamic Data : Enthalpy differences (ΔH) between isomers are minimal (~2–5 kJ/mol), but entropy (ΔS) dominates at elevated temperatures. Isomerization barriers (~80–100 kJ/mol) require heating above 80°C for interconversion .

Basic: What are the primary degradation pathways under ambient storage conditions?

Answer:

- Hydrolysis : Ester groups hydrolyze in humid environments to form 3-(acetylamino)-3-phenylacrylic acid. Acidic/basic conditions accelerate degradation .

- Photoisomerization : UV exposure promotes Z→E isomerization. Storage in amber vials under inert gas (N₂/Ar) is recommended .

- Oxidation : The α,β-unsaturated system is susceptible to peroxidation. Antioxidants (e.g., BHT) or low-temperature storage (-20°C) mitigate this .

Advanced: How does the acetylamino group influence biological activity compared to non-acetylated analogs?

Answer:

- Enzyme Inhibition : The acetylamino group enhances hydrogen-bonding interactions with protease active sites (e.g., HIV-1 protease), increasing binding affinity by ~30% compared to phenylacrylates lacking this moiety .

- Membrane Permeability : Acetylation reduces polarity, improving logP values (experimental logP ~2.1 vs. ~1.5 for non-acetylated analogs), which correlates with enhanced cellular uptake .

Advanced: Are there contradictions in reported thermodynamic properties (e.g., boiling points) for this compound?

Answer:

Yes. Predicted boiling points vary widely:

- Computational Models : QSPR-based predictions estimate 405°C , while experimental data for analogs (e.g., methyl cinnamate) report 262°C . Discrepancies arise from the acetylamino group’s impact on volatility.

- Experimental Limitations : High thermal lability complicates direct measurement. Differential scanning calorimetry (DSC) under reduced pressure is advised for accurate determination .

Basic: What chromatographic methods are optimal for purity analysis?

Answer:

- Reverse-Phase HPLC : Use a C18 column with mobile phase acetonitrile/water (70:30), UV detection at 254 nm. Retention time ~8.2 min .

- GC-MS : Non-polar columns (e.g., DB-5MS) with temperature ramping (50°C → 300°C at 10°C/min). Confirm identity via NIST spectral library matches .

Advanced: How does the (2Z)-configuration affect crystallographic packing?

Answer:

- X-ray Diffraction : The (Z)-isomer adopts a planar conformation, enabling π-π stacking between phenyl groups (distance ~3.5 Å). Acetylamino groups form intermolecular H-bonds (N-H···O=C), stabilizing monoclinic crystal lattices (space group P2₁/c) .

- Thermal Stability : H-bond networks raise melting points (~120°C) compared to (E)-isomers (~95°C) .

Advanced: What mechanistic insights explain its role in polymer crosslinking?

Answer:

- Radical Polymerization : The α,β-unsaturated ester acts as a crosslinker. Initiation by AIBN generates radicals at the double bond, propagating polyacrylate chains. Kinetic studies show a reactivity ratio (r₁) of 0.8 with styrene .

- Cure Kinetics : DSC reveals exothermic peaks at 150–180°C (ΔH ~120 J/g), indicating thermal curing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.